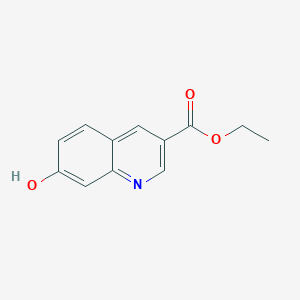![molecular formula C23H22ClN3O3 B2723942 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 402950-99-6](/img/structure/B2723942.png)
1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of 2-chloro-8-methylquinoline through a series of reactions involving chlorination and methylation of quinoline.
Preparation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting the quinoline derivative with hydrazine and a suitable diketone.
Final Coupling Reaction: The final step is the coupling of the pyrazole derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes to ensure consistency and scalability .
化学反应分析
1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties
作用机制
The mechanism of action of 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline nucleus is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
相似化合物的比较
Similar compounds to 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one include:
2-Chloroquinoline Derivatives: These compounds share the quinoline nucleus and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with the pyrazole ring structure also show antimicrobial and anticancer properties.
Quinoline-Pyrazole Hybrids: These hybrids combine the features of both quinoline and pyrazole, enhancing their biological activities
The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct pharmacological properties and potential therapeutic applications .
属性
IUPAC Name |
1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-13-6-5-7-16-10-17(23(24)25-22(13)16)19-12-18(26-27(19)14(2)28)15-8-9-20(29-3)21(11-15)30-4/h5-11,19H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDTPXDDZUURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
![3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide](/img/structure/B2723867.png)
![N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2723868.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
![4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2723870.png)



![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)

